molecular formula C16H19NO2 B13872437 N-[6-(hydroxymethyl)naphthalen-2-yl]-2,2-dimethylpropanamide

N-[6-(hydroxymethyl)naphthalen-2-yl]-2,2-dimethylpropanamide

Cat. No.: B13872437
M. Wt: 257.33 g/mol
InChI Key: KEQNUFACDKGLKQ-UHFFFAOYSA-N
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Description

N-[6-(hydroxymethyl)naphthalen-2-yl]-2,2-dimethylpropanamide is a synthetic organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a hydroxymethyl group attached to the naphthalene ring and a dimethylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(hydroxymethyl)naphthalen-2-yl]-2,2-dimethylpropanamide typically involves the following steps:

  • Starting Material Preparation: : The synthesis begins with the preparation of 6-(hydroxymethyl)naphthalen-2-ol, which serves as the starting material. This compound can be synthesized through the reduction of 6-formylnaphthalen-2-ol using a reducing agent such as sodium borohydride.

  • Amidation Reaction: : The hydroxymethyl group of 6-(hydroxymethyl)naphthalen-2-ol is then subjected to an amidation reaction with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[6-(hydroxymethyl)naphthalen-2-yl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:

  • Oxidation: : The hydroxymethyl group can be oxidized to form a carboxylic acid derivative using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: : The compound can undergo reduction reactions to convert the amide group to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids in the presence of catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

  • Chemistry: : The compound is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

  • Biology: : In biological research, the compound is used to study the interactions between naphthalene derivatives and biological macromolecules. It serves as a model compound for investigating the binding affinity and specificity of naphthalene-based drugs.

  • Medicine: : The compound has shown potential as a lead compound for the development of new therapeutic agents. Its biological activities, such as antimicrobial and anti-inflammatory properties, make it a promising candidate for drug discovery.

  • Industry: : In the industrial sector, N-[6-(hydroxymethyl)naphthalen-2-yl]-2,2-dimethylpropanamide is used as an intermediate in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[6-(hydroxymethyl)naphthalen-2-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: : The compound interacts with enzymes and receptors that are involved in various biological processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions.

  • Pathways Involved: : The compound can modulate signaling pathways that regulate cellular processes such as inflammation, cell proliferation, and apoptosis. By influencing these pathways, the compound exerts its biological effects.

Comparison with Similar Compounds

N-[6-(hydroxymethyl)naphthalen-2-yl]-2,2-dimethylpropanamide can be compared with other similar compounds to highlight its uniqueness:

  • 6-(hydroxymethyl)naphthalen-2-ol: : This compound serves as the starting material for the synthesis of this compound. It lacks the dimethylpropanamide moiety, which imparts additional chemical and biological properties to the final compound.

  • Naphthalene-2-carboxamide: : This compound is structurally similar but lacks the hydroxymethyl group. The presence of the hydroxymethyl group in this compound enhances its reactivity and biological activity.

  • 2,2-dimethylpropanamide: : This compound lacks the naphthalene ring, which is crucial for the compound’s biological activities. The combination of the naphthalene ring and the dimethylpropanamide moiety in this compound results in a unique compound with distinct properties.

Properties

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

N-[6-(hydroxymethyl)naphthalen-2-yl]-2,2-dimethylpropanamide

InChI

InChI=1S/C16H19NO2/c1-16(2,3)15(19)17-14-7-6-12-8-11(10-18)4-5-13(12)9-14/h4-9,18H,10H2,1-3H3,(H,17,19)

InChI Key

KEQNUFACDKGLKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=CC2=C(C=C1)C=C(C=C2)CO

Origin of Product

United States

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